8-Fluoroquinolin-3-ol

Overview

Description

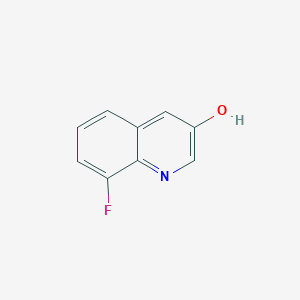

8-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 8th position and a hydroxyl group at the 3rd position on the quinoline ring. The molecular formula of this compound is C9H6FNO . Fluorinated quinolines, including this compound, are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .

Biochemical Analysis

Biochemical Properties

8-Fluoroquinolin-3-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This interaction inhibits the enzyme’s activity, leading to the disruption of bacterial DNA synthesis. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in bacterial cell division and replication . By inhibiting DNA-gyrase, this compound disrupts the normal function of bacterial cells, leading to cell death. This compound also affects gene expression by interfering with the transcription process, ultimately impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of bacterial DNA-gyrase . This enzyme is responsible for introducing negative supercoils into DNA, a crucial step in DNA replication. By binding to the DNA-gyrase-DNA complex, this compound prevents the enzyme from performing its function, leading to the cessation of DNA replication and, consequently, bacterial cell death . Additionally, this compound may interact with other biomolecules, such as metal ions, which can further modulate its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in bacterial cells, where prolonged exposure leads to sustained inhibition of DNA replication and cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects have been observed, including damage to host tissues and adverse reactions . These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and excretion . The compound is metabolized by liver enzymes, leading to the formation of various metabolites that are excreted through the kidneys . These metabolic processes can influence the compound’s efficacy and toxicity, as different metabolites may have varying levels of activity and adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, the compound may accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on DNA-gyrase . This localization is crucial for its activity, as it ensures that the compound reaches its target enzyme .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA-gyrase . This localization is facilitated by specific targeting signals that direct the compound to the nucleus . Additionally, post-translational modifications of the compound may influence its localization and activity, further modulating its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroquinolin-3-ol can be achieved through various synthetic routes. One common method involves the fluorination of quinoline derivatives. For instance, the replacement of the diaza group with a fluoride ion is a widely used approach in heterocyclic chemistry . Another method involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Fluoroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

8-Fluoroquinolin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Fluoroquinolin-3-ol involves its interaction with specific molecular targets and pathways. Fluorinated quinolines, including this compound, are known to inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes such as DNA gyrase and topoisomerase IV . This inhibition leads to the disruption of DNA replication and cell division, resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Fluoroquinolin-3-ol include other fluorinated quinolines such as:

- 5,6,8-Trifluoroquinoline

- 6-Trifluoromethyl-5,7,8-trifluoroquinoline

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 8th position and the hydroxyl group at the 3rd position on the quinoline ring contribute to its unique reactivity and potential biological activities .

Biological Activity

8-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C9H6FNO

- Molecular Weight: Approximately 163.15 g/mol

The compound features a hydroxyl group (-OH) at the 3-position and a fluorine atom at the 8-position of the quinoline ring, which contributes to its unique reactivity and biological properties.

The primary mechanism of action for this compound involves its interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, this compound inhibits DNA synthesis, leading to bacterial cell death .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The compound's efficacy can vary based on dosage:

| Dosage (mg/mL) | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 0.5 | 22 | Staphylococcus aureus |

| 1.0 | 25 | Klebsiella pneumoniae |

| 2.0 | 20 | Escherichia coli |

In laboratory studies, lower doses effectively inhibit bacterial growth without causing significant toxicity to host cells .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been documented, with specific focus on its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents .

Study on Antimicrobial Efficacy

A study conducted by researchers at MDPI investigated various derivatives of quinoline, including this compound. The results demonstrated that this compound exhibited higher antibacterial activity compared to other structurally similar compounds. The study highlighted that modifications in the quinoline structure can significantly influence biological activity.

Research on Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of fluorinated quinolines, including this compound. They found that these compounds showed promising anticancer activity against multiple cancer cell lines, suggesting that further development could lead to effective therapeutic agents .

Properties

IUPAC Name |

8-fluoroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUQMRPFJUOMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.